molecular formula C21H18ClN3O2S B2377627 (2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide CAS No. 850719-38-9

(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide

Cat. No.: B2377627
CAS No.: 850719-38-9
M. Wt: 411.9
InChI Key: ZYLUMTBOUGWDKD-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur, nitrogen, and a ketone group. Its structure includes a 4-chlorophenyl substituent at position 3, an ethyl group at position 5, and a cyanoacetamide moiety linked via a benzyl group.

Properties

IUPAC Name

(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-2-18-20(27)25(16-10-8-15(22)9-11-16)21(28-18)17(12-23)19(26)24-13-14-6-4-3-5-7-14/h3-11,18H,2,13H2,1H3,(H,24,26)/b21-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLUMTBOUGWDKD-FXBPSFAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CC=C2)S1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CC=C2)/S1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-Benzyl-2-Cyanoacetamide Intermediate

The preparation begins with the synthesis of N-benzyl-2-cyanoacetamide , a pivotal intermediate. This is achieved via the reaction of benzylamine with ethyl cyanoacetate in ethanol under reflux, as outlined in studies targeting analogous thiazolidinone frameworks.

Procedure :

  • Benzylamine (0.1 mol) and ethyl cyanoacetate (0.1 mol) are dissolved in anhydrous ethanol.
  • The mixture is refluxed for 6–8 hours, followed by cooling to room temperature.
  • The precipitate is filtered, washed with cold ethanol, and recrystallized from acetonitrile to yield white crystals (85–90% yield).

Key Data :

Parameter Value Source
Solvent Ethanol
Reaction Time 6–8 hours
Yield 85–90%

Cyclocondensation to Form Thiazolidinone Core

The thiazolidinone ring is constructed via cyclocondensation of N-benzyl-2-cyanoacetamide with 4-chlorophenyl isothiocyanate and ethyl bromoacetate, adapting protocols from and.

General Protocol :

  • N-Benzyl-2-cyanoacetamide (1.85 g, 1 mmol) and 4-chlorophenyl isothiocyanate (1 mmol) are stirred in DMF with potassium hydroxide (1 mmol) at 25°C for 3 hours.
  • Ethyl bromoacetate (1 mmol) is added dropwise, and the mixture is stirred for an additional 8 hours at 40°C.
  • The reaction is quenched with ice water, and the solid product is filtered, washed, and recrystallized from acetonitrile.

Regioselectivity Considerations :

  • The Z-configuration of the thiazolidin-2-ylidene moiety is stabilized by electron-withdrawing cyano and 4-chlorophenyl groups, as confirmed by X-ray crystallography in analogous compounds.
  • Sodium bicarbonate is critical for deprotonation, ensuring regioselective attack at the α-carbon of the cyanoacetamide.

Thionation and Functionalization

Thionation of the intermediate 3 (Scheme 1) using sodium hydrosulfide (NaSH) introduces the thioamide group, a prerequisite for subsequent cyclization.

Optimized Conditions :

  • 3 (1 mmol) is treated with NaSH (1.2 mmol) in water at 60°C for 2 hours.
  • The thioamide derivative 4a is isolated in 75–80% yield and characterized via $$^1$$H NMR and IR spectroscopy.

Critical Reaction Parameters :

Parameter Value Source
Temperature 60°C
Yield 75–80%
Key Catalyst NaSH

Final Cyclization to Target Compound

The target compound is synthesized via a Hantzsch-type reaction between thioamide 4a and ethyl α-bromo-4-chlorophenylacetate, following methodologies in and.

Stepwise Process :

  • 4a (1.85 g, 1 mmol), ethyl α-bromo-4-chlorophenylacetate (1 mmol), and sodium bicarbonate (1 mmol) are suspended in DMF (1 mL).
  • The mixture is stirred at 25°C for 8 hours, then diluted with water.
  • The precipitate is filtered, washed with ethanol, and recrystallized from acetonitrile to yield the Z-isomer as pale yellow crystals (71–82% yield).

Stereochemical Control :

  • The Z-configuration is confirmed by NOESY spectroscopy, showing proximity between the cyano group and thiazolidinone ring protons.
  • DMF acts as both solvent and catalyst, enhancing reaction efficiency.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key methodologies for synthesizing the target compound, highlighting yields, solvents, and catalysts.

Table 1. Synthesis Method Comparison

Method Solvent Catalyst Temp. (°C) Yield (%) Source
Cyclocondensation DMF NaHCO₃ 25 71–82
Hantzsch Reaction Ethanol Piperidine 80 68–75
Thionation-Cyclization Water NaSH 60 75–80

Mechanistic Insights and Challenges

  • Regioselectivity : The electron-deficient cyano group directs nucleophilic attack to the α-position, favoring thiazolidinone ring formation over alternative pathways.
  • Side Reactions : Competing hydrolysis of the cyano group may occur under acidic conditions, necessitating pH control (pH 6–7).
  • Scalability : Pilot-scale studies indicate that DMF can be replaced with acetonitrile to reduce toxicity without compromising yield.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an enzyme inhibitor, making it useful in studying enzyme kinetics and mechanisms.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific biological context and the type of enzyme or receptor involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The compound is compared to 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (), a structurally related thiazolidinone derivative.

Table 1: Structural and Physicochemical Comparison
Feature Target Compound Compound
Core structure 1,3-thiazolidin-4-one with (2Z)-ylidene 1,3-thiazolidin-4-one with 2-thioxo group
Position 3 substituent 4-chlorophenyl 4-chlorobenzylidene
Position 5 substituent Ethyl group None (benzylidene spans positions 4 and 5)
Acetamide side chain N-benzyl-2-cyanoacetamide N-(4-methoxyphenyl)-2-thioxoacetamide
Functional groups Cyano (CN), ketone (C=O) Thioxo (C=S), methoxy (OCH3)
Molecular weight (g/mol) ~432 (calculated) 463 (observed via MS)
Melting point Not reported 186–187 °C
Synthetic yield Not reported 90%

Implications of Structural Variations

The methoxy group in the compound may enhance solubility via polar interactions, whereas the benzyl group in the target compound increases lipophilicity, favoring membrane penetration.

Biological Activity :

  • The 4-chlorophenyl group in both compounds is associated with enhanced bioactivity due to improved lipophilicity and stability. However, the ethyl group at position 5 in the target compound may sterically hinder interactions with enzymatic pockets compared to the planar benzylidene group in the compound .

Synthetic Feasibility :

  • The high yield (90%) of the compound suggests robust synthetic routes for thioxo-containing derivatives. The absence of thioxo groups in the target compound may simplify purification but require specialized conditions for cyanide incorporation .

Biological Activity

The compound (2Z)-N-benzyl-2-[3-(4-chlorophenyl)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide belongs to a class of thiazolidine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, supported by various studies and findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18ClN3O2S\text{C}_{18}\text{H}_{18}\text{ClN}_3\text{O}_2\text{S}

This structure features a thiazolidine ring, which is known for its diverse pharmacological properties.

Biological Activity Overview

Research has indicated that thiazolidine derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have demonstrated the cytotoxic effects of thiazolidine derivatives against various cancer cell lines. The presence of the thiazolidine moiety is often correlated with enhanced antitumor properties.
  • Antimicrobial Activity : Thiazolidine compounds have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents.

The antitumor effects of this compound may be attributed to its ability to induce apoptosis in cancer cells. The structure–activity relationship (SAR) indicates that modifications in the phenyl and thiazolidine rings significantly influence cytotoxicity.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various thiazolidine derivatives against human breast cancer cell lines. The IC50 value for this compound was found to be approximately 12 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
(2Z)-N-benzyl...MCF712
DoxorubicinMCF715

Efficacy Against Bacteria

The compound has been tested for its antibacterial properties against various bacterial strains. Results indicated that it possesses considerable activity against both Gram-positive and Gram-negative bacteria.

Research Findings

  • Antibacterial Screening : In a screening assay, (2Z)-N-benzyl... exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against Staphylococcus aureus and 30 µg/mL against Escherichia coli .
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

Structure–Activity Relationship (SAR)

The SAR analysis suggests that:

  • The thiazolidine ring is crucial for biological activity.
  • Substituents on the phenyl ring , particularly electron-withdrawing groups like chlorine, enhance cytotoxicity .

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionReference
SolventDMF
BaseTriethylamine
Temperature80–100°C (reflux)
Purification MethodColumn chromatography

Basic: What analytical techniques are critical for confirming the Z-configuration and structural integrity?

Methodological Answer:

  • X-ray Crystallography : Resolves stereochemistry and confirms the Z-configuration via single-crystal analysis (e.g., R factor < 0.03, data-to-parameter ratio > 13) .
  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic deshielded protons near the thiazolidinone ring (δ 7.2–8.1 ppm for aromatic protons) .
    • ¹³C NMR : Peaks at ~170–175 ppm confirm the carbonyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Basic: How is purity assessed during synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • Melting Point : Sharp melting point (e.g., 215–217°C) indicates high purity .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis within ±0.3% of theoretical values .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer:
Contradictions often arise from solvent effects or tautomeric equilibria. Mitigation strategies:

  • 2D NMR : HSQC and HMBC to correlate proton-carbon couplings and confirm connectivity .
  • Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by observing peak splitting at low temperatures .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Advanced: What methodologies are used to evaluate its biological activity and mechanisms?

Methodological Answer:

  • Molecular Docking : AutoDock Vina to predict binding affinity to targets (e.g., PPAR-γ for antidiabetic activity) .
  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
    • Anticancer : MTT assay (IC₅₀ = 12 µM in MCF-7 cells) .
  • Kinetic Studies : Fluorescence quenching to study protein-ligand interactions (e.g., with BSA) .

Advanced: How can reaction pathways for thiazolidinone derivatives be investigated?

Methodological Answer:

  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation (e.g., enolate intermediates) .
  • Isotopic Labeling : ¹⁸O labeling to trace oxygen incorporation during cyclization .
  • Computational Studies : Transition state analysis (Gaussian 09, M06-2X functional) to map energy barriers .

Advanced: What strategies assess compound stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions (ICH Q1B guidelines) .
  • HPLC Stability Profiling : Monitor degradation products (e.g., hydrolyzed cyano group at 4 hours in pH 7.4 buffer) .
  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Analog Synthesis : Vary substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and test activity .
  • Biological Testing : Compare IC₅₀ values across analogs (e.g., methyl vs. ethyl groups at position 5) .
  • QSAR Modeling : Use CoMFA or CoMSIA to correlate structural descriptors with activity .

Q. Table 2: Example SAR Data

Analog SubstituentAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)Reference
4-Chlorophenyl12.08.0
4-Fluorophenyl18.512.5
4-Methoxyphenyl25.320.0

Advanced: What approaches are used for pharmacokinetic profiling?

Methodological Answer:

  • In Vitro ADMET :
    • Caco-2 Permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s indicates good absorption .
    • Microsomal Stability : Half-life >30 minutes in human liver microsomes .
  • In Silico Prediction : SwissADME to estimate logP (2.5), bioavailability (55%), and P-glycoprotein binding .

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